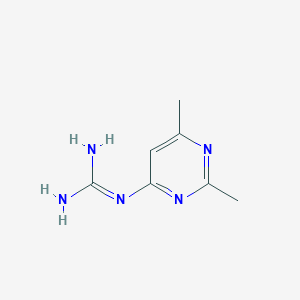

N''-(2,6-Dimethylpyrimidin-4-yl)guanidine

Description

Structure

3D Structure

Properties

CAS No. |

46113-37-5 |

|---|---|

Molecular Formula |

C7H11N5 |

Molecular Weight |

165.20 g/mol |

IUPAC Name |

2-(2,6-dimethylpyrimidin-4-yl)guanidine |

InChI |

InChI=1S/C7H11N5/c1-4-3-6(12-7(8)9)11-5(2)10-4/h3H,1-2H3,(H4,8,9,10,11,12) |

InChI Key |

YBVGISDCPOANBX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)C)N=C(N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 2,6 Dimethylpyrimidin 4 Yl Guanidine and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the N''-(2,6-Dimethylpyrimidin-4-yl)guanidine Core

A logical retrosynthetic analysis of the target molecule, N''-(2,6-Dimethylpyrimidin-4-yl)guanidine, suggests two primary strategic disconnections of the C-N bonds of the guanidine (B92328) core.

Strategy A: Disconnection of the Pyrimidine-Guanidine Bond

This approach involves the formation of the bond between the pyrimidine (B1678525) ring and the guanidine nitrogen. The key precursor is 4-amino-2,6-dimethylpyrimidine (B18327), which can be reacted with a suitable guanylating agent. This is a common and often preferred strategy due to the commercial availability or straightforward synthesis of the aminopyrimidine starting material.

Strategy B: Disconnection within the Guanidine Moiety

Alternatively, the synthesis can be envisioned through the construction of the guanidine unit onto a pre-functionalized pyrimidine. This might involve the reaction of a pyrimidine-cyanamide with an amine or the condensation of a pyrimidine-thiourea with an amine in the presence of a desulfurizing agent.

Mechanistic Elucidation of Key Reaction Steps in N''-(2,6-Dimethylpyrimidin-4-yl)guanidine Synthesis

The formation of the guanidine linkage is the pivotal step in the synthesis of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine. The mechanism of this guanylation reaction is highly dependent on the chosen guanylating agent.

Mechanism with Cyanamides: The reaction of an amine with a cyanamide (B42294) is a well-established method for guanidine synthesis. researchgate.net Under acidic or Lewis acid catalysis, the cyanamide nitrogen is protonated or coordinated to the catalyst, enhancing the electrophilicity of the cyano carbon. The amine then performs a nucleophilic attack on this activated carbon, followed by a proton transfer to yield the guanidine product.

Mechanism with S-Methylisothioureas: S-methylisothioureas are also common guanylating agents. The reaction proceeds via an addition-elimination mechanism. The amine attacks the electrophilic carbon of the isothiourea, forming a tetrahedral intermediate. Subsequent elimination of methanethiol, often facilitated by a thiophilic metal salt like mercury(II) chloride, leads to the formation of the guanidine. nih.govmdpi.com

Mechanism with Carbodiimides: The catalytic guanylation of amines with carbodiimides is an atom-economical approach. acs.orgresearchgate.netacs.org The mechanism can vary depending on the catalyst used but generally involves the activation of the carbodiimide (B86325) by the catalyst, followed by nucleophilic attack of the amine and subsequent protonolysis to release the guanidine and regenerate the catalyst. acs.orgmdpi.com

Optimization of Reaction Conditions and Yield Enhancement for N''-(2,6-Dimethylpyrimidin-4-yl)guanidine

The optimization of reaction parameters is crucial for achieving high yields and purity of the target compound. Key factors include the choice of solvent, catalyst, temperature, and pressure.

Solvent Effects and Catalysis in Synthesis

The selection of an appropriate solvent and catalyst system is paramount for efficient guanylation.

Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield. Polar aprotic solvents like DMF and acetonitrile (B52724) are often employed as they can solvate the charged intermediates formed during the reaction. mdpi.com In some cases, solvent-free conditions have been shown to be effective, offering a greener alternative. semanticscholar.org

Catalysis: A variety of catalysts can be employed to facilitate the guanylation reaction.

Acid Catalysis: Brønsted acids like hydrochloric acid or Lewis acids such as scandium(III) triflate can activate the guanylating agent. researchgate.netnih.gov

Metal Catalysis: Transition metal catalysts, including those based on palladium, copper, and zinc, have been successfully used for the synthesis of substituted guanidines. mdpi.com For instance, ZnEt₂ has been shown to be a cheap and commercially available catalyst for guanylation reactions. mdpi.com Lanthanide amides have also demonstrated high efficiency as catalysts. organic-chemistry.org

| Catalyst | Guanylating Agent | Solvent | Temperature (°C) | Yield (%) |

| Scandium(III) triflate | Cyanamide | Water | Mild | Good |

| ZnEt₂ | Carbodiimide | Not specified | Mild | High |

| Lanthanide amides | Carbodiimide | Various | Mild | High |

| Hydrochloric acid | Pyrimidine-cyanamide | 2-Propanol | Not specified | Good |

This table presents a summary of catalytic conditions for guanylation reactions based on available literature for analogous compounds.

Temperature and Pressure Optimization

Temperature and pressure are critical physical parameters that can be adjusted to optimize the synthesis.

Temperature: The reaction temperature can significantly impact the rate of reaction. While many guanylation reactions proceed at room temperature, heating is often necessary to drive the reaction to completion, particularly with less reactive substrates. researchgate.net However, excessively high temperatures can lead to side reactions and decomposition of the product. Optimization studies are therefore essential to find the ideal temperature for a specific reaction.

Pressure: High-pressure conditions can be beneficial for certain condensation reactions by promoting bond formation and increasing reaction rates. mdpi.comnih.govresearchgate.net For heterocyclic synthesis, applying high pressure can influence the reaction pathway and product distribution. researchgate.netuni-mainz.de While not commonly reported for simple guanylation reactions, it remains a parameter that could be explored for yield enhancement, especially in challenging cases.

Development of Novel Synthetic Routes and Green Chemistry Approaches for N''-(2,6-Dimethylpyrimidin-4-yl)guanidine

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions. semanticscholar.orgeurekaselect.comnih.govnanobioletters.com The application of microwave-assisted synthesis to the preparation of pyrimidine derivatives has been well-documented and offers a promising green approach for the synthesis of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine. researchgate.net

Ultrasound-Assisted Synthesis: Sonication is another green chemistry technique that can enhance reaction rates and yields. bohrium.comresearchgate.netnih.govnih.gov The use of ultrasound in the synthesis of heterocyclic compounds, including those with guanidine moieties, has been shown to be effective and environmentally benign. bohrium.comresearchgate.net

| Green Chemistry Approach | Key Advantages |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, cleaner reactions |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, environmentally friendly |

| Solvent-Free Reactions | Reduced waste, simplified work-up |

| Use of Greener Solvents (e.g., Water) | Reduced environmental impact, improved safety |

This table summarizes the advantages of green chemistry approaches applicable to the synthesis of the target compound.

Parallel Synthesis and Combinatorial Chemistry Strategies for Pyrimidinylguanidine Libraries

Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of libraries of related compounds for drug discovery and optimization. nih.gov

Solid-Phase Synthesis: Solid-phase synthesis offers several advantages for library generation, including the use of excess reagents to drive reactions to completion and simplified purification. acs.orgacs.orgnih.gov Substituted guanidines can be synthesized on solid support by immobilizing an amine and then reacting it with a guanylating agent. acs.org Cleavage from the resin then affords the desired guanidine library.

Solution-Phase Parallel Synthesis: Solution-phase parallel synthesis is an alternative to solid-phase methods and is often more amenable to scale-up. researchgate.netnih.govenamine.netresearchgate.netnih.gov This approach involves running multiple reactions in parallel in solution, often using automated liquid handlers and purification systems. Libraries of alkylated guanidines have been successfully synthesized using this method. nih.govresearchgate.net

These high-throughput strategies can be readily adapted for the synthesis of a diverse library of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine analogues by varying the substituents on the guanidine nitrogen atoms, allowing for the exploration of structure-activity relationships.

Stereoselective Synthesis Approaches for Chiral Analogues

While the stereoselective synthesis of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine itself has not been extensively detailed in the literature, advanced synthetic methodologies provide plausible pathways to its chiral analogues. Chirality can be introduced either by creating a stereocenter within the pyrimidine ring structure or by attaching a chiral substituent to the guanidine functional group. These approaches leverage well-established asymmetric catalytic methods to achieve high levels of stereocontrol.

Two primary conceptual strategies for accessing these chiral analogues are:

Asymmetric hydrogenation of the pyrimidine ring to create a chiral tetrahydropyrimidine (B8763341) core, followed by functionalization to install the guanidine group.

Guanylation using a chiral amine derivative , which introduces a pre-existing stereocenter onto the guanidine moiety.

Asymmetric Hydrogenation of Pyrimidine Precursors

A powerful strategy for creating chiral analogues involves the asymmetric hydrogenation of a suitably substituted pyrimidine precursor. This method introduces chirality directly into the heterocyclic core, which can then be elaborated to the final guanidine structure. A notable advancement in this area is the iridium-catalyzed asymmetric hydrogenation of 4-substituted pyrimidines, which yields chiral 1,4,5,6-tetrahydropyrimidines with excellent enantioselectivity.

The reaction typically employs a catalyst system composed of [IrCl(cod)]2, a chiral diphosphine ligand such as a Josiphos-type ligand, iodine, and a Lewis acid co-catalyst like ytterbium(III) triflate (Yb(OTf)3). The Lewis acid is crucial for activating the pyrimidine ring towards hydrogenation and achieving high enantioselectivity. This process effectively reduces the C4=N3 and C5=C6 double bonds of the pyrimidine ring stereoselectively.

For the synthesis of an analogue of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine, a plausible synthetic route would begin with a 4-substituted-2,6-dimethylpyrimidine. Following the asymmetric hydrogenation to form a chiral tetrahydropyrimidine, subsequent chemical transformations would be required to introduce the guanidine moiety at the N'' position. This could involve the conversion of the chiral tetrahydropyrimidine to a 4-aminotetrahydropyrimidine intermediate, which can then be treated with a standard guanylating agent, such as S-methylisothiourea sulfate, to yield the final chiral product.

The effectiveness of the asymmetric hydrogenation step is demonstrated by the results obtained for various 4-substituted pyrimidines, as detailed in the table below.

Interactive Data Table: Iridium-Catalyzed Asymmetric Hydrogenation of 4-Substituted Pyrimidines

| Entry | R Group (Substituent at C4) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | >99 | 96 |

| 2 | 4-Fluorophenyl | 98 | 98 |

| 3 | 4-Chlorophenyl | 98 | 95 |

| 4 | 4-Methoxyphenyl | 93 | 86 |

| 5 | 2-Thienyl | 92 | 97 |

| 6 | Cyclohexyl | 92 | 94 |

Reaction Conditions: Substrate (0.25 mmol), [IrCl(cod)]2 (1.0 mol%), Josiphos ligand (2.2 mol%), I2 (4.0 mol%), Yb(OTf)3 (50 mol%), H2 (5.0 MPa), EtOAc, 50 °C, 72 h.

Synthesis via Chiral Guanidinylation Intermediates

An alternative approach to synthesizing chiral analogues focuses on introducing chirality through a substituent on the guanidine nitrogen. This method avoids the challenge of creating a stereocenter on the pyrimidine ring and instead utilizes the vast pool of commercially available chiral amines.

A feasible synthetic pathway begins with a chiral primary amine. This amine can be converted into a chiral isothiocyanate through a reaction with carbon disulfide. This transformation is known to proceed without racemization, thus preserving the stereochemical integrity of the starting material.

The resulting chiral isothiocyanate serves as a key intermediate. It can then react with 4-amino-2,6-dimethylpyrimidine in a condensation reaction to form a chiral N-pyrimidinyl-N'-alkyl/aryl thiourea (B124793). The final step involves the desulfurization of this thiourea intermediate, typically using a reagent like mercury(II) oxide (HgO) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to yield the desired chiral N''-(2,6-Dimethylpyrimidin-4-yl)guanidine analogue.

This strategy offers significant flexibility, as the properties of the final chiral analogue can be systematically modified by simply varying the choice of the initial chiral amine.

In-depth Analysis of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine Remains Elusive Due to Scarcity of Scientific Data

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific experimental and computational data for the chemical compound N''-(2,6-Dimethylpyrimidin-4-yl)guanidine. Despite targeted searches for advanced spectroscopic characterization, single-crystal X-ray diffraction studies, and computational conformational analyses, no dedicated research pertaining to this specific isomer has been identified. This absence of published data prevents a detailed and scientifically accurate discussion of its molecular structure, conformational landscape, and supramolecular assembly as requested.

The scientific community has explored various related guanidine and pyrimidine derivatives. For instance, significant research has been conducted on the isomeric compound N'-(4,6-dimethylpyrimidin-2-yl)guanidine and other 2-substituted pyrimidine derivatives. These studies have provided valuable insights into the synthesis, structure, and properties of this class of compounds. However, the specific substitution at the 4-position of the 2,6-dimethylpyrimidine ring, as specified in N''-(2,6-Dimethylpyrimidin-4-yl)guanidine, appears to be a largely uncharted area of chemical research.

Without experimental data from techniques such as 2D NMR, high-resolution mass spectrometry, or FT-IR, a definitive confirmation of the molecular structure and functional groups of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine cannot be provided. Similarly, the absence of single-crystal X-ray diffraction data means that its crystal packing, hydrogen bonding networks, and potential for π-π stacking or other non-covalent interactions remain uncharacterized.

Furthermore, computational investigations, including potential energy surface scans and molecular dynamics simulations, which are crucial for understanding the conformational preferences and dynamic behavior of a molecule, have not been reported for N''-(2,6-Dimethylpyrimidin-4-yl)guanidine.

Consequently, the creation of a detailed, data-rich article focusing solely on the specified compound is not feasible at this time. The generation of such an article would necessitate speculation and the use of data from related but distinct molecules, which would not adhere to the principles of scientific accuracy. Further experimental and computational research is required to elucidate the chemical and physical properties of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine.

Molecular Structure, Conformational Landscape, and Supramolecular Assembly of N 2,6 Dimethylpyrimidin 4 Yl Guanidine

Supramolecular Self-Assembly of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine: Design Principles and Characterization

The supramolecular self-assembly of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine is primarily dictated by the interplay of strong and directional hydrogen bonds, supplemented by weaker interactions such as π-π stacking. The guanidinium (B1211019) group, a powerful hydrogen bond donor, and the nitrogen atoms of the pyrimidine (B1678525) ring, acting as hydrogen bond acceptors, are the key players in the formation of extended networks.

Design Principles:

The design of supramolecular assemblies based on pyrimidinyl guanidines hinges on the predictable nature of hydrogen bonding. The guanidinium cation is known to form robust, planar hydrogen-bonding networks. mdpi.com The geometry of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine, with its multiple hydrogen bond donors and acceptors, allows for the formation of various supramolecular synthons. These synthons, which are recognizable patterns of intermolecular interactions, can be engineered to create specific one-, two-, or three-dimensional architectures.

Key intermolecular interactions that drive the self-assembly include:

N-H···N Hydrogen Bonds: These are the most prominent interactions, where the N-H groups of the guanidine (B92328) moiety form strong hydrogen bonds with the nitrogen atoms of the pyrimidine ring of neighboring molecules. This can lead to the formation of dimeric structures or extended chains. In related pyrimidine derivatives, N-H···N hydrogen bonds have been observed to generate ring patterns, such as R22(8) motifs, which form inversion-related dimers. nih.gov

π-π Stacking: The aromatic pyrimidine rings can engage in π-π stacking interactions, further stabilizing the supramolecular structure. The extent of this stacking is dependent on the relative orientation of the molecules in the crystal lattice.

The principles of crystal engineering can be applied to rationally design crystalline solids of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine with desired properties. By understanding the preferred hydrogen bonding patterns and the influence of substituents, it is possible to predict and control the resulting crystal packing.

Characterization Techniques:

The characterization of the supramolecular assemblies of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine relies on a combination of experimental and computational methods.

Single-Crystal X-ray Diffraction: This is the most definitive technique for elucidating the precise three-dimensional arrangement of molecules in the solid state. It provides detailed information on bond lengths, bond angles, and intermolecular interactions, allowing for the unambiguous identification of hydrogen bonding networks and packing motifs.

Powder X-ray Diffraction (PXRD): PXRD is a valuable tool for identifying crystalline phases and for studying polymorphism. Each crystalline form of a compound will produce a unique diffraction pattern.

Spectroscopic Methods (FT-IR and Raman): Vibrational spectroscopy can provide insights into the hydrogen bonding interactions within the crystal lattice. Changes in the vibrational frequencies of N-H and C=N bonds can indicate their involvement in hydrogen bonding.

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal stability and phase transitions of the different solid-state forms.

Computational Modeling: Molecular modeling and density functional theory (DFT) calculations can be used to predict the most stable conformations of the molecule and to analyze the energetics of different intermolecular interactions, aiding in the interpretation of experimental data. mdpi.com

| Interaction Type | Description | Typical Energy (kcal/mol) |

| N-H···N Hydrogen Bond | Strong, directional interaction between the guanidinium N-H and pyrimidine N. | 4 - 8 |

| π-π Stacking | Non-covalent interaction between aromatic pyrimidine rings. | 1 - 3 |

| Van der Waals Forces | Weak, non-specific attractive or repulsive forces. | < 1 |

Solid-State Forms and Polymorphism Research of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of research in pharmaceutical and materials science. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, stability, and bioavailability. Given the conformational flexibility and the potential for various hydrogen bonding arrangements, N''-(2,6-Dimethylpyrimidin-4-yl)guanidine is a candidate for exhibiting polymorphism.

Solid-State Forms:

Research into analogous systems, such as 2-((2,6-dichlorophenyl)amino)benzoic acid, has revealed the existence of multiple polymorphic forms and cocrystal salts. rsc.org This suggests that N''-(2,6-Dimethylpyrimidin-4-yl)guanidine may also exist in various solid-state forms, including:

Polymorphs: Different crystal structures of the pure compound. These can arise from variations in the conformation of the molecule or the packing arrangement in the crystal lattice.

Solvates and Hydrates: Crystalline forms that incorporate solvent molecules or water into their lattice structure.

Salts and Co-crystals: Multi-component crystals formed with a co-former molecule, which can be an acid, base, or neutral species. The formation of salts with various acids is a common strategy to modify the physicochemical properties of basic compounds like guanidines.

The specific solid-state form obtained can be influenced by various factors during crystallization, such as the choice of solvent, temperature, and cooling rate.

Polymorphism Research:

A systematic polymorph screen is essential to identify and characterize the different crystalline forms of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine. Such a study would typically involve:

Crystallization Studies: A wide range of crystallization conditions, including different solvents, temperatures, and crystallization techniques (e.g., slow evaporation, cooling crystallization, vapor diffusion), would be employed to induce the formation of different polymorphs.

Characterization of Polymorphs: Each identified form would be thoroughly characterized using a suite of analytical techniques, including PXRD, DSC, TGA, FT-IR, and solid-state NMR. Single-crystal X-ray diffraction would be used to determine the crystal structure of each polymorph.

Stability Studies: The relative thermodynamic stability of the different polymorphs would be investigated under various conditions of temperature and humidity to determine the most stable form.

Interconversion Studies: Experiments would be conducted to understand the conditions under which one polymorphic form can convert to another.

The conformational flexibility of the guanidine group and the potential for different tautomeric forms can contribute to the likelihood of polymorphism in this class of compounds. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify intermolecular interactions in the crystal, providing insights into the packing differences between polymorphs. rsc.org

| Analytical Technique | Information Provided |

| Powder X-ray Diffraction (PXRD) | Fingerprint for each crystalline form. |

| Differential Scanning Calorimetry (DSC) | Melting points, phase transitions, and relative stability. |

| Thermogravimetric Analysis (TGA) | Thermal stability and presence of solvates/hydrates. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Information on hydrogen bonding and functional groups. |

| Single-Crystal X-ray Diffraction | Definitive crystal structure and intermolecular interactions. |

Theoretical and Computational Chemistry Investigations of N 2,6 Dimethylpyrimidin 4 Yl Guanidine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, typically employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods model the electron distribution to predict geometry, energy levels, and reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of these investigations, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aps.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

For N''-(2,6-Dimethylpyrimidin-4-yl)guanidine, an FMO analysis would involve calculating the energies of the HOMO and LUMO. The resulting data would be presented as follows:

| Molecular Orbital | Energy (eV) | Description |

| HOMO | Data not available | Indicates regions of nucleophilicity |

| LUMO | Data not available | Indicates regions of electrophilicity |

| HOMO-LUMO Gap (ΔE) | Data not available | Correlates with chemical stability |

Visual representations of the HOMO and LUMO surfaces would show the distribution of these orbitals across the molecule, highlighting the likely sites for nucleophilic and electrophilic attack.

Electrostatic Potential Surfaces and Charge Distribution

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. researchgate.net The MEP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

In a hypothetical MEP analysis of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine, one would expect to see negative potential (typically colored red) around the nitrogen atoms of the pyrimidine (B1678525) ring and the guanidine (B92328) moiety due to their lone pairs of electrons. Positive potential (blue) would likely be found around the hydrogen atoms of the amine groups.

pKa Prediction and Basicity Studies of Guanidine Moiety

The guanidine group is one of the strongest organic bases due to the extensive resonance stabilization of its protonated form, the guanidinium (B1211019) cation. Computational methods can predict the pKa value, which quantifies this basicity. These calculations would model the protonation of the guanidine moiety on N''-(2,6-Dimethylpyrimidin-4-yl)guanidine and calculate the free energy change of the reaction to determine its pKa. This information is crucial for understanding the compound's behavior in biological systems, as its ionization state affects solubility, receptor binding, and membrane permeability.

Molecular Docking and Ligand-Target Interaction Modeling for N''-(2,6-Dimethylpyrimidin-4-yl)guanidine

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is a critical tool in drug discovery for identifying potential drug targets and understanding binding mechanisms.

Target Identification Through Virtual Screening

Virtual screening involves docking a compound against a large library of known biological targets to identify potential binding partners. mdpi.com This process helps to hypothesize the compound's mechanism of action. For N''-(2,6-Dimethylpyrimidin-4-yl)guanidine, a virtual screening campaign would be performed against databases of proteins implicated in various diseases, such as kinases, proteases, or G-protein coupled receptors. The results would be ranked by docking score, a value that estimates the binding affinity.

A hypothetical table of results might look like this:

| Protein Target | PDB ID | Docking Score (kcal/mol) | Potential Therapeutic Area |

| Data not available | N/A | N/A | N/A |

| Data not available | N/A | N/A | N/A |

| Data not available | N/A | N/A | N/A |

This screening would generate a list of high-priority targets for further investigation.

Binding Mode Analysis and Interaction Hotspots

Once a potential target is identified, a more detailed docking analysis is performed to understand the specific interactions between the ligand and the protein's active site. This involves identifying "hotspots"—key amino acid residues that contribute significantly to the binding energy. Common interactions include hydrogen bonds, ionic interactions, hydrophobic contacts, and pi-pi stacking.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for N''-(2,6-Dimethylpyrimidin-4-yl)guanidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. wikipedia.orglongdom.org These models are founded on the principle that the structure of a molecule dictates its activity and properties. By establishing a mathematical relationship between molecular descriptors and an observed response, QSAR/QSPR models can predict the behavior of new, unsynthesized compounds. wikipedia.orgnih.gov

The development of a QSAR or QSPR model for derivatives of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine involves several key steps. First, a dataset of structurally related compounds with experimentally determined activities (for QSAR) or properties (for QSPR) is compiled. Next, a wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:

Physicochemical properties: Such as lipophilicity (logP), molar volume, and water solubility. ijnrd.org

Electronic parameters: Describing the electronic effects of substituents, such as electronegativity and charge distribution. ijnrd.org

Topological descriptors: Numerical values derived from the 2D representation of the molecule that describe its size, shape, and branching. nih.gov

Quantum chemical descriptors: Derived from quantum mechanics calculations, providing insights into the electronic structure, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Once the descriptors are calculated, statistical methods are employed to build the model. Multiple Linear Regression (MLR) is a common technique used to create a linear equation that relates the most relevant descriptors to the activity or property of interest. nih.gov The goal is to identify a statistically robust equation that can accurately predict the activity of compounds not included in the initial training set. nih.govmdpi.com

For derivatives of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine, QSAR models could be developed to predict various biological activities, such as inhibitory activity against a specific enzyme or receptor. nih.gov QSPR models could predict fundamental physicochemical properties like boiling point, solubility, or chromatographic retention times. ijnrd.orgresearchgate.net These predictive models are valuable tools in medicinal chemistry for prioritizing synthetic targets, optimizing lead compounds, and reducing the need for extensive animal testing. researchgate.net

Table 1: Illustrative Descriptors and Endpoints in a QSAR/QSPR Model for Guanidine Derivatives

| Model Type | Descriptor Category | Example Descriptor | Predicted Endpoint | Significance in Drug Design |

| QSAR | Lipophilicity | cLogP | Enzyme Inhibition (IC₅₀) | Influences membrane permeability and binding affinity. |

| QSAR | Electronic | Hammett Constant (σ) | Receptor Binding Affinity (Kᵢ) | Quantifies electron-donating/withdrawing effects of substituents. |

| QSAR | Steric | Molar Refractivity (MR) | Antibacterial Activity (MIC) | Relates to the volume and polarizability of a substituent. |

| QSPR | Constitutional | Molecular Weight (MW) | Boiling Point (°C) | A fundamental physical property affecting formulation. |

| QSPR | Topological | Wiener Index (W) | Aqueous Solubility (logS) | Describes molecular branching, which impacts solubility. |

Pharmacophore Modeling and Feature-Based Ligand Design Derived from N''-(2,6-Dimethylpyrimidin-4-yl)guanidine

Pharmacophore modeling is a cornerstone of computer-aided drug design that focuses on the essential three-dimensional arrangement of molecular features necessary for biological activity. dovepress.comnih.gov A pharmacophore does not represent a real molecule but rather an abstract model that illustrates the key interaction points a ligand must possess to bind to a specific biological target. dovepress.com

For a molecule like N''-(2,6-Dimethylpyrimidin-4-yl)guanidine, a pharmacophore model can be generated to guide the design of new derivatives or novel scaffolds with potentially similar or improved biological activity. The process begins by identifying the key chemical features within the molecule that are likely to be important for molecular recognition. These features typically include:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the pyrimidine ring are strong hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The N-H groups within the guanidine moiety are potent hydrogen bond donors.

Aromatic Rings (AR): The pyrimidine ring itself can participate in aromatic interactions, such as pi-pi stacking. nih.gov

Positive Ionizable (PI): The guanidine group is strongly basic and will be protonated at physiological pH, forming a positively charged guanidinium ion that can engage in ionic interactions.

Depending on the available information, the pharmacophore model can be developed using two main approaches: ligand-based or structure-based. nih.gov If a set of active molecules is known but the target structure is not, a ligand-based model can be created by superimposing the active compounds and identifying the common chemical features. Conversely, if the 3D structure of the biological target (e.g., an enzyme or receptor) is available, a structure-based pharmacophore can be derived directly from the key interactions observed in the binding site. dovepress.com

Once a validated pharmacophore model for the N''-(2,6-Dimethylpyrimidin-4-yl)guanidine scaffold is established, it can be used as a 3D query to screen large virtual compound libraries. dovepress.comjocpr.com This process filters for molecules that possess the same essential pharmacophoric features in the correct spatial arrangement, thereby identifying structurally diverse compounds that have a high probability of binding to the same target. This feature-based approach accelerates the discovery of novel hit compounds for further development.

Table 2: Potential Pharmacophoric Features of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine

| Pharmacophoric Feature | Location on Molecule | Description of Interaction Potential |

| Hydrogen Bond Acceptor (HBA) | Pyrimidine Ring Nitrogens | The lone pair of electrons on the nitrogen atoms can accept a hydrogen bond from a donor group on a biological target. |

| Hydrogen Bond Donor (HBD) | Guanidine N-H Groups | The hydrogen atoms attached to the guanidine nitrogens can be donated to form a hydrogen bond with an acceptor group. |

| Aromatic Ring (AR) | 2,6-Dimethylpyrimidine Ring | The planar, cyclic system can engage in non-covalent pi-pi stacking or pi-cation interactions with aromatic residues in a binding pocket. |

| Positive Ionizable (PI) | Guanidine Group | Due to its high basicity, this group is protonated at physiological pH, enabling strong electrostatic or ionic bonds with negatively charged residues. |

In Silico ADMET Prediction for Research Compound Prioritization (emphasizing computational methodology, not clinical outcome)

Before committing significant resources to the synthesis and biological testing of new chemical entities, it is crucial to evaluate their potential drug-like properties. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) provides an early assessment of a compound's pharmacokinetic and safety profile. nih.gov These computational methods are vital for prioritizing research compounds, such as derivatives of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine, by identifying candidates with a higher likelihood of success in later development stages. nih.govresearchgate.net

The methodologies for predicting ADMET properties are diverse and often rely on models built from large datasets of experimental results.

Absorption: Prediction of gastrointestinal absorption is often modeled using parameters like Caco-2 cell permeability and human intestinal absorption (HIA). Computational approaches frequently use QSPR models that correlate absorption with physicochemical descriptors such as logP, polar surface area (PSA), and the number of hydrogen bond donors and acceptors (Lipinski's Rule of Five). researchgate.net

Distribution: A key parameter is the ability to cross the blood-brain barrier (BBB). Prediction models for BBB penetration are often QSAR-based or use machine learning algorithms trained on experimental data, utilizing descriptors that capture molecule size, charge, and lipophilicity. researchgate.net Plasma protein binding is another critical property, often predicted using models that consider lipophilicity and structural motifs.

Metabolism: The primary focus is on interactions with Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. In silico models can predict whether a compound is a substrate or inhibitor of specific CYP isozymes (e.g., CYP3A4, CYP2D6). These predictions can be based on machine learning models or pharmacophore models of the enzyme's active site.

Excretion: Total clearance is a key parameter related to the rate at which a compound is removed from the body. QSPR models can be developed to predict clearance based on a combination of physicochemical properties and structural features. researchgate.net

Toxicity: A range of toxicity endpoints can be predicted computationally. Ames mutagenicity tests are commonly modeled to predict carcinogenic potential. Models for cardiotoxicity (e.g., hERG inhibition) and hepatotoxicity are also widely used. These models are often rule-based, relying on the identification of toxicophores (substructures known to be associated with toxicity), or complex statistical models. Predictions of acute toxicity, such as LD₅₀ values, are also common.

Various software and online platforms, such as pkCSM, SwissADME, and PreADMET, implement these computational models to provide rapid ADMET profiling of novel compounds. nih.govphcogj.com

Table 3: Examples of In Silico ADMET Predictions and Methodologies

| ADMET Category | Predicted Property | Computational Methodology/Model | Significance |

| Absorption | Human Intestinal Absorption (%) | QSPR models based on descriptors like Polar Surface Area (PSA) and logP. | Predicts oral bioavailability. |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Classification models (Yes/No) based on machine learning or physicochemical thresholds. | Indicates potential for CNS activity or side effects. |

| Metabolism | CYP2D6 Inhibition | Substrate-based pharmacophore models or machine learning classifiers. | Predicts potential for drug-drug interactions. |

| Excretion | Total Clearance (log ml/min/kg) | Regression models using descriptors like molecular weight and lipophilicity. | Relates to dosing frequency and compound half-life. |

| Toxicity | Ames Mutagenicity | Rule-based systems identifying toxicophores or statistical QSAR models. | Early flag for potential carcinogenicity. |

| Toxicity | hERG Inhibition | Pharmacophore models of the hERG channel binding site or QSAR classifiers. | Assesses risk for cardiotoxicity. |

Mechanistic Investigations of N 2,6 Dimethylpyrimidin 4 Yl Guanidine S Interactions with Biological Systems

Identification and Validation of Molecular Targets through Biochemical Assays

The initial step in characterizing the biological activity of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine involves the identification and validation of its molecular targets. This is achieved through a variety of biochemical assays that measure the compound's direct interaction with purified biological macromolecules.

Enzyme Kinetics: Given its pyrimidine (B1678525) core, N''-(2,6-Dimethylpyrimidin-4-yl)guanidine is hypothesized to interact with enzymes involved in nucleotide metabolism. Enzyme kinetic studies would be crucial to determine if the compound acts as an inhibitor or an alternative substrate for these enzymes. For instance, its effect on key enzymes in pyrimidine biosynthesis and catabolism could be assessed. The results would be presented in terms of inhibition constants (Ki) or Michaelis-Menten parameters (Km and Vmax).

Receptor Binding Studies: The guanidinium (B1211019) group is a common motif in ligands that bind to various receptors, including those for neurotransmitters and hormones. Radioligand binding assays could be employed to screen N''-(2,6-Dimethylpyrimidin-4-yl)guanidine against a panel of receptors. These assays measure the displacement of a known radiolabeled ligand by the test compound, allowing for the determination of the binding affinity (Kd or IC50).

Protein Interaction Assays: Beyond enzymes and receptors, the compound may interact with other proteins. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could provide data on the binding kinetics and thermodynamics of the interaction between N''-(2,6-Dimethylpyrimidin-4-yl)guanidine and potential protein targets.

Table 1: Hypothetical Biochemical Assay Data for N''-(2,6-Dimethylpyrimidin-4-yl)guanidine

| Assay Type | Potential Molecular Target | Parameter | Hypothetical Value |

|---|---|---|---|

| Enzyme Kinetics | Dihydroorotate Dehydrogenase | Ki | 15.5 µM |

| Receptor Binding | Alpha-2 Adrenergic Receptor | IC50 | 2.8 µM |

| Protein Interaction (SPR) | Human Serum Albumin | KD | 50.2 µM |

Elucidation of Signaling Pathway Modulation by N''-(2,6-Dimethylpyrimidin-4-yl)guanidine in Cellular Models

Following the identification of molecular targets, the next step is to understand how the interaction of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine with these targets translates into changes in cellular signaling pathways. This is investigated using various cellular models.

Upon binding to its target, the compound could trigger a cascade of intracellular events. For example, if the target is a G-protein coupled receptor (GPCR), its activation or inhibition could lead to changes in the levels of second messengers like cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP3). If the target is an enzyme in a metabolic pathway, its inhibition could lead to the accumulation of upstream metabolites and the depletion of downstream products, which in turn could act as signaling molecules. Cellular assays using reporter genes, Western blotting for key signaling proteins, and measurements of second messenger concentrations would be employed to dissect these pathways.

Table 2: Predicted Effects of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine on Key Signaling Pathways

| Cellular Model | Signaling Pathway | Measured Effect | Predicted Outcome |

|---|---|---|---|

| HEK293 cells | cAMP Signaling | Decrease in forskolin-stimulated cAMP levels | Inhibition of adenylyl cyclase |

| Hepatoma cell line | Pyrimidine Biosynthesis | Accumulation of dihydroorotate | Inhibition of DHODH |

Mechanistic Studies of Cellular Uptake and Intracellular Distribution of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine

Understanding how N''-(2,6-Dimethylpyrimidin-4-yl)guanidine enters cells and where it localizes is fundamental to interpreting its biological effects. The presence of both a relatively polar pyrimidine ring and a charged guanidinium group suggests that its uptake mechanism may be complex.

The guanidinium group is known to facilitate the translocation of molecules across the cell membrane, potentially through a non-endocytic, energy-independent mechanism involving direct interactions with membrane phospholipids (B1166683) and the transmembrane pH gradient. Alternatively, the pyrimidine moiety might allow the compound to be recognized by nucleoside transporters. To investigate this, studies would involve incubating cells with a labeled version of the compound and using techniques like fluorescence microscopy or subcellular fractionation followed by mass spectrometry to determine its localization. The involvement of specific transporters could be probed using known transport inhibitors.

Ligand-Induced Conformational Changes in Biological Macromolecules Upon Binding to N''-(2,6-Dimethylpyrimidin-4-yl)guanidine

The binding of a small molecule to a protein often induces conformational changes in the protein, which are critical for its function. In the case of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine, its interaction with a target protein is expected to cause such changes.

Techniques like X-ray crystallography or cryo-electron microscopy could be used to solve the structure of the protein in complex with the compound, revealing the precise binding mode and any associated structural rearrangements. Spectroscopic methods such as circular dichroism (CD) or nuclear magnetic resonance (NMR) can provide information about changes in the protein's secondary and tertiary structure in solution upon ligand binding. For example, the guanidinium group could form specific hydrogen bonds and salt bridges with amino acid residues in the binding pocket, leading to a more compact or an altered active site conformation.

Differential Proteomics and Metabolomics Approaches to Understand Systemic Responses to N''-(2,6-Dimethylpyrimidin-4-yl)guanidine in Research Models

To gain a broader understanding of the systemic effects of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine, high-throughput "omics" approaches are invaluable. These methods allow for an unbiased survey of the changes in the proteome and metabolome of a cell or organism in response to the compound.

Proteomics: Differential proteomics, using techniques like 2D-gel electrophoresis or mass spectrometry-based methods (e.g., SILAC or iTRAQ), can identify proteins whose expression levels are significantly altered upon treatment with the compound. This can reveal downstream targets and affected cellular processes that were not predicted from initial biochemical assays.

Metabolomics: Metabolomics analysis, using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), can provide a snapshot of the metabolic state of the cell. By comparing the metabolite profiles of treated and untreated cells, it is possible to identify metabolic pathways that are perturbed by the compound. For N''-(2,6-Dimethylpyrimidin-4-yl)guanidine, this could provide further evidence for its impact on nucleotide metabolism and other interconnected pathways.

Table 3: Illustrative Omics Data Following Treatment with N''-(2,6-Dimethylpyrimidin-4-yl)guanidine

| Omics Approach | Key Finding | Interpretation |

|---|---|---|

| Proteomics | Upregulation of stress-response proteins | Induction of a cellular stress response |

| Metabolomics | Depletion of pyrimidine nucleotides | Disruption of pyrimidine biosynthesis |

Advanced Research Applications and Future Trajectories for N 2,6 Dimethylpyrimidin 4 Yl Guanidine

Development of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine as a Molecular Probe for Biological Pathway Dissection

While direct studies utilizing N''-(2,6-Dimethylpyrimidin-4-yl)guanidine as a molecular probe are not yet prevalent in published literature, its inherent chemical features suggest a strong potential for such applications. The guanidinium (B1211019) group, which is protonated at physiological pH, can engage in specific hydrogen bonding and electrostatic interactions with biological macromolecules like proteins and nucleic acids. This characteristic is fundamental to the function of many natural and synthetic molecules that recognize and bind to specific biological targets.

The development of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine as a molecular probe would involve the strategic incorporation of reporter groups, such as fluorophores or affinity tags. These modifications would enable the visualization and tracking of the molecule's interactions within a cellular context, thereby helping to dissect complex biological pathways. For instance, a fluorescently labeled version of the compound could be used to study its localization and binding partners within a cell, providing insights into its mechanism of action.

Strategies for Functionalizing N''-(2,6-Dimethylpyrimidin-4-yl)guanidine for Targeted Research Applications

The functionalization of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine is key to unlocking its potential for targeted research applications. The guanidine (B92328) and pyrimidine (B1678525) moieties both offer sites for chemical modification. General strategies for modifying the guanidine group, such as N-alkylation and N-acylation, can be employed to attach a variety of functional groups.

For targeted applications, linkers can be introduced to conjugate N''-(2,6-Dimethylpyrimidin-4-yl)guanidine to biomolecules like peptides or antibodies. This would allow for the targeted delivery of the compound to specific cells or tissues. Furthermore, the incorporation of photoactivatable groups could enable spatiotemporal control over the compound's activity, allowing researchers to study its effects with high precision.

Table 1: Potential Functionalization Strategies for N''-(2,6-Dimethylpyrimidin-4-yl)guanidine

| Functionalization Site | Strategy | Potential Application |

| Guanidine Nitrogen | N-Alkylation | Introduction of reporter groups (fluorophores, biotin) |

| Guanidine Nitrogen | N-Acylation | Attachment of linkers for bioconjugation |

| Pyrimidine Methyl Group | Halogenation followed by substitution | Coupling to other molecular fragments |

| Pyrimidine Ring | Metal-catalyzed cross-coupling | Introduction of diverse substituents for SAR studies |

Design and Synthesis of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine-Based Chemical Tools and Biosensors

The development of chemical tools and biosensors based on N''-(2,6-Dimethylpyrimidin-4-yl)guanidine is a promising area of research. The compound's ability to interact with specific biological targets can be harnessed to create tools for studying enzyme activity or for detecting the presence of certain biomolecules.

A notable application in this area is the design of biosensors. For example, RNA-based fluorescent biosensors have been developed to detect guanidine, demonstrating the feasibility of creating sensors for this functional group. A similar approach could be used to develop a biosensor that specifically recognizes the N''-(2,6-Dimethylpyrimidin-4-yl)guanidine structure. This would involve the design of a synthetic receptor or an RNA aptamer that binds to the compound with high affinity and selectivity. This recognition element would then be coupled to a signaling mechanism, such as a change in fluorescence, to provide a detectable output.

Exploration of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine as a Scaffold for Novel Compound Discovery

The guanidine and pyrimidine moieties are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in biologically active compounds. This makes N''-(2,6-Dimethylpyrimidin-4-yl)guanidine an excellent starting point for the discovery of novel compounds with therapeutic potential.

Libraries of compounds based on the N''-(2,6-Dimethylpyrimidin-4-yl)guanidine scaffold can be synthesized by introducing a variety of substituents at different positions on the molecule. These libraries can then be screened for activity against a range of biological targets. For instance, N,N'-disubstituted guanidines that include a 4,6-dimethylpyrimidine (B31164) group have been investigated as inhibitors of the Rac1 protein, which is implicated in cancer. This highlights the potential of this scaffold in the development of new therapeutic agents.

Interdisciplinary Research Synergies: Integrating N''-(2,6-Dimethylpyrimidin-4-yl)guanidine into Materials Science, Supramolecular Chemistry, or Analytical Methodologies

The unique chemical properties of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine also lend themselves to applications in materials science and supramolecular chemistry. The nitrogen atoms in the pyrimidine ring and the guanidine group can act as ligands for metal ions, suggesting that the compound could be used to create coordination polymers and metal-organic frameworks (MOFs). These materials have a wide range of applications, including in catalysis, gas storage, and separation.

In supramolecular chemistry, the ability of the guanidinium group to form strong hydrogen bonds can be exploited to direct the assembly of complex molecular architectures. This could lead to the development of new functional materials with tailored properties. From an analytical perspective, the compound could be utilized as a selective recognition element in chemical sensors or as a component in novel separation methodologies.

Unaddressed Research Questions and Future Directions for N''-(2,6-Dimethylpyrimidin-4-yl)guanidine Research

Despite its potential, significant research is still needed to fully explore the applications of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine. Key unaddressed questions and future research directions include:

Synthesis and Evaluation of Molecular Probes: The design, synthesis, and biological evaluation of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine-based molecular probes are necessary to validate their utility in dissecting biological pathways.

Development of Targeted Delivery Systems: Research into the conjugation of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine to targeting moieties is needed to enhance its specificity and efficacy in biological systems.

Construction of Novel Biosensors: The development of robust and selective biosensors for the detection of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine would be a valuable tool for both research and diagnostics.

Exploration of Therapeutic Potential: Comprehensive screening of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine and its derivatives against a wide range of diseases is warranted to identify new therapeutic leads.

Investigation of Material Properties: The synthesis and characterization of coordination polymers and supramolecular assemblies based on N''-(2,6-Dimethylpyrimidin-4-yl)guanidine could lead to the discovery of new materials with novel properties.

Q & A

Q. What are the established synthetic protocols for N''-(2,6-Dimethylpyrimidin-4-yl)guanidine, and what reaction conditions optimize yield?

The compound is typically synthesized via nucleophilic acyl substitution. For example, reacting 4,6-dimethyl-2-pyrimidinamine with acyl chlorides (e.g., 4-fluorobenzoyl chloride) in the presence of a base like triethylamine under anhydrous conditions. Temperature control (e.g., 90–95°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions and improve efficiency . Purification often involves column chromatography or recrystallization using solvents like ethanol or dichloromethane.

Q. How is the structural integrity of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine validated post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and purity. Mass spectrometry (MS) verifies molecular weight. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) with software suites like SHELXL or OLEX2 refines the structure, while ORTEP-3 generates thermal ellipsoid plots for visualizing atomic displacement .

Q. What analytical techniques are recommended for assessing purity and stability?

High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity (>95% is typical for research-grade material). Stability under storage conditions (e.g., −20°C in desiccated environments) is monitored via accelerated degradation studies using thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. negligible efficacy)?

Discrepancies may arise from assay variability (cell line specificity, concentration ranges) or impurities. To address this:

- Replicate studies using standardized protocols (e.g., MTT assays across multiple cell lines like MCF-7 and HeLa).

- Validate compound purity via orthogonal methods (HPLC-MS, elemental analysis).

- Use positive controls (e.g., doxorubicin for cytotoxicity) and structure-activity relationship (SAR) models to isolate active pharmacophores .

Q. What strategies optimize crystallographic refinement for N''-(2,6-Dimethylpyrimidin-4-yl)guanidine derivatives?

- Use SHELXL for high-resolution Apply restraints for disordered methyl/pyrimidine groups.

- Employ TwinRotMat in PLATON to detect and model twinning in challenging crystals.

- Validate hydrogen-bonding networks via Mercury CSD, referencing analogous guanidine structures in the Cambridge Structural Database (CSD) .

Q. How do solvent and pH influence the compound’s reactivity in nucleophilic substitution reactions?

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states. At pH > 8, deprotonation of the guanidine group increases nucleophilicity, favoring substitution. Kinetic studies (UV-Vis monitoring) and DFT calculations (Gaussian 16) can map energy profiles and identify optimal conditions .

Q. What methodologies validate target engagement in enzyme inhibition studies?

- Surface Plasmon Resonance (SPR) quantifies binding affinity (KD values) for enzymes like kinases.

- Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS).

- Molecular docking (AutoDock Vina) predicts binding modes, cross-validated with mutagenesis data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.